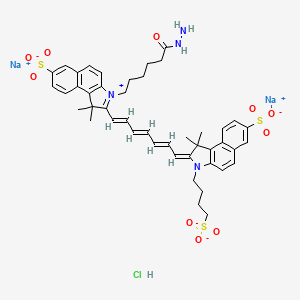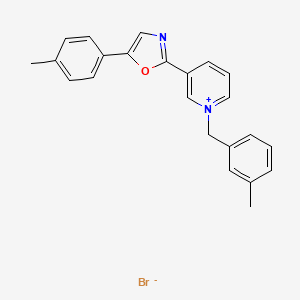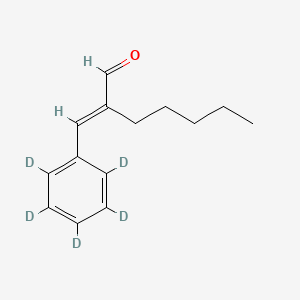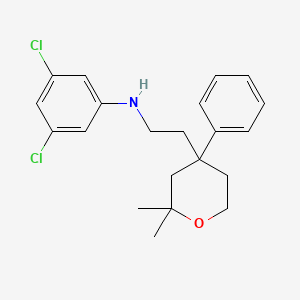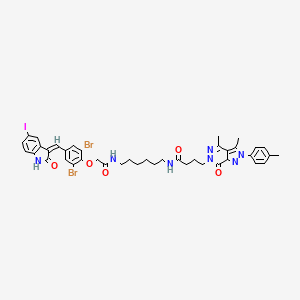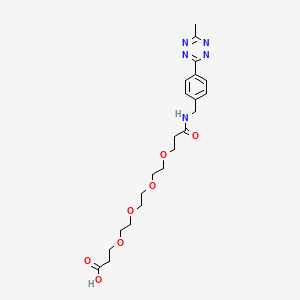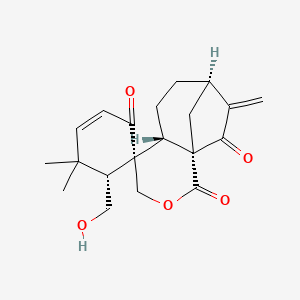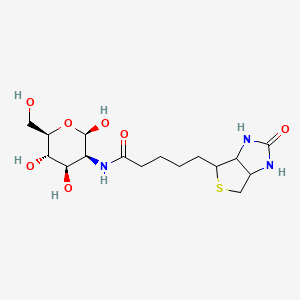
Mannosamine-biotin adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The mannosamine-biotin adduct is a compound formed by the conjugation of mannosamine, a derivative of mannose, with biotin, a vitamin known for its role in cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the mannosamine-biotin adduct typically involves the conjugation of mannosamine with biotin through a series of chemical reactions. One common method involves dissolving mannosamine and biotin in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then allowing them to react under controlled conditions . The reaction may be catalyzed by agents that facilitate the formation of a stable bond between the two molecules.
Industrial Production Methods: While specific industrial production methods for the this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: The mannosamine-biotin adduct can undergo various chemical reactions, including:
Oxidation: The adduct may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the adduct, potentially altering its biological activity.
Substitution: The adduct can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the adduct.
Wissenschaftliche Forschungsanwendungen
The mannosamine-biotin adduct has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The adduct is employed in studies involving glycosylation and cell surface labeling.
Industry: The adduct is used in the production of diagnostic tools and biosensors.
Wirkmechanismus
The mannosamine-biotin adduct exerts its effects through several mechanisms:
Molecular Targets: The adduct can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in immune response and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- Mannosamine-desthiobiotin adduct
- Mannosamine-lipoic acid adduct
- Glucosamine-biotin adduct
Comparison: The mannosamine-biotin adduct is unique in its ability to enhance the binding efficiency of antibodies to antigens while reducing immunogenicity . This makes it particularly valuable in applications where immune response modulation is critical.
Eigenschaften
Molekularformel |
C16H27N3O7S |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7?,8-,9?,11?,12+,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
ZTLJQXVNMGADLN-CLKPBNSGSA-N |
Isomerische SMILES |
C1C2C(C(S1)CCCCC(=O)N[C@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



